1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride
Description
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride (CAS: 1013-27-0) is a piperazine derivative characterized by a sulfonyl group attached to a 2,5-dichlorophenyl ring. Its molecular formula is C₁₀H₁₁Cl₂N₂O₂S·HCl, with an average molecular weight of 429.36 g/mol (monoisotopic mass: 428.07 g/mol) . The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of antipsychotics, receptor-targeting ligands, and enzyme inhibitors. Its structural uniqueness lies in the 2,5-dichlorophenylsulfonyl moiety, which influences electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCFZNGXFZZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 2,5-dichlorophenylsulfonyl chloride with piperazine in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an organic solvent.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The sulfonyl group enhances its reactivity, making it suitable for substitution reactions.
- Cyclization Reactions : The piperazine ring can undergo cyclization under specific conditions.
Biology
The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that similar piperazine derivatives can exhibit significant biological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : In vitro studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation.
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical intermediate . Its ability to interact with specific molecular targets suggests applications in drug development, particularly for conditions like neurodegenerative diseases due to its enzyme inhibition capabilities.
To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine HCl | Antibacterial, anticancer | MIC: 32 µg/mL |
| 4-(2-Chlorophenyl)-piperazine | Antimicrobial | MIC: 16 µg/mL |
| Sulfanilamide | Antibacterial | MIC: 8 µg/mL |
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Activity : A study demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies indicated that this compound exhibited cytotoxic effects on breast and lung cancer cells, suggesting promising potential for further development as an anticancer agent.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing results that suggest it could be developed for therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism by which 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine Hydrochloride
This compound replaces the dichlorophenyl group with a 2,5-dimethylthiophene ring.
- Structure : The thiophene ring introduces sulfur-based aromaticity, reducing electronegativity compared to dichlorophenyl.
- Synthesis : Similar sulfonylation steps but starting from tert-butyl piperazine derivatives, yielding a molecular formula of C₁₀H₁₆N₂O₂S₂·HCl .
- Activity : Thiophene derivatives often exhibit improved metabolic stability but reduced affinity for chlorinated phenyl-targeted receptors .
HBK Series Piperazine Derivatives
Compounds like HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) feature phenoxy-alkyl linkers and methoxy substituents.
- Structural Divergence : The HBK series replaces sulfonyl groups with ether or carbonyl linkers, enhancing flexibility.
- Pharmacology : HBK15 and analogs show preferential binding to serotonin (5-HT₁A) receptors over dopamine receptors, unlike the dichlorophenylsulfonyl derivative .
Sigma Receptor Ligands: BD1063 Dihydrochloride
BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) shares a dichlorophenyl group but includes an ethyl-methyl chain.
- Activity : BD1063 is a potent sigma-1 receptor antagonist (IC₅₀ < 10 nM), whereas the sulfonyl-piperazine derivative’s affinity remains unquantified but is structurally predicted to target similar receptors .
- Synthesis : BD1063 is synthesized via alkylation of 3,4-dichlorophenethyl halides with methylpiperazine, contrasting with sulfonylation routes for the target compound .
Physicochemical and Functional Comparisons
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 2,5-dichloro and sulfonyl groups increase electrophilicity, enhancing interactions with nucleophilic enzyme active sites (e.g., Trypanosoma cruzi targets) .
- Steric Hindrance: Bulkier substituents (e.g., HBK’s phenoxyethyl chains) reduce membrane permeability but improve receptor selectivity .
Solubility and Bioavailability
- Hydrochloride Salts : Both the target compound and HBK derivatives exhibit moderate aqueous solubility due to ionic character.
- LogP Values :
- 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine HCl: ~2.1 (estimated)
- BD1063: ~3.5 (higher lipophilicity due to ethyl chain)
Biological Activity
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide structure, which is often associated with a range of biological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
- Chemical Formula : C10H12Cl2N2O2S·HCl
- Molecular Weight : 331.65 g/mol
- Structure : The compound features a piperazine ring substituted with a 2,5-dichlorophenylsulfonyl group, which contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of piperazine often exhibit significant antibacterial and antifungal properties due to their ability to interact with bacterial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Research has highlighted its potential in cancer treatment. Compounds with similar structures have been evaluated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This inhibition can lead to increased cytotoxicity in tumor cells.
Antimicrobial Activity
In a study examining various piperazine derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| This compound | S. aureus | 6.25 |
These results suggest that the compound could be effective in treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Topoisomerase II inhibition |
| A549 | 20 | Induction of apoptosis |
The compound's mechanism involves the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various piperazine derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds similar to this compound were among the most effective in reducing bacterial load in vitro.
- Cancer Treatment Synergy : In another investigation, this compound was used in combination with doxorubicin to assess its potential in overcoming drug resistance in cancer therapy. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, suggesting that it may help sensitize resistant cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonation of 2,5-dichlorobenzene followed by coupling with piperazine. Optimization includes:
- Solvent selection : Dichloromethane or THF for improved solubility.
- Temperature control : Maintain 0–5°C during sulfonation to mitigate exothermic side reactions.
- Stoichiometric ratios : Use a 1.2:1 molar excess of piperazine to ensure complete coupling.
- Purification : Recrystallization from ethanol/water (70:30 v/v) enhances purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Yield improvements (>75%) are achievable with iterative adjustments.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Use airtight, light-resistant containers under nitrogen or argon at -20°C. Desiccants (e.g., silica gel) prevent moisture absorption.
- Stability testing : Conduct accelerated degradation studies (40°C, 75% relative humidity) with periodic HPLC analysis to assess shelf life. Reconstitute aliquots in anhydrous DMSO for short-term use. Avoid freeze-thaw cycles to prevent hydrolysis.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of sulfonyl-piperazine derivatives in novel synthesis pathways?
- Methodological Answer :
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for sulfonation and coupling steps.
- Molecular docking : Predict binding affinities to biological targets (e.g., serotonin receptors) using AutoDock Vina.
- Reaction pathway optimization : Combine QM with machine learning (e.g., SchNet) to screen solvent/catalyst combinations. Validate predictions with small-scale reactions.
Q. How can researchers resolve discrepancies in NMR data when characterizing byproducts of this compound?
- Methodological Answer :
- Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals. Compare with reference spectra of known impurities (e.g., mono-sulfonated intermediates).
- High-resolution mass spectrometry (HRMS) : Identify unexpected byproducts (e.g., chlorinated derivatives) via exact mass matching (error < 5 ppm).
- X-ray crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., piperazine ring conformers).
Q. What analytical techniques are effective for identifying synthesis byproducts and impurities?
- Methodological Answer :
- Liquid chromatography-mass spectrometry (LC-MS) : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Detect impurities at trace levels (<0.1%) via selected ion monitoring (SIM).
- Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to generate degradation profiles. Compare with pharmacopeial standards (e.g., USP methods).
Q. How can mechanistic studies elucidate the role of the sulfonyl group in the compound’s reactivity?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.
- Hammett analysis : Correlate substituent effects (σ values) on the phenyl ring with reaction rates to quantify electronic contributions.
- In situ FTIR : Monitor sulfonyl group vibrations (e.g., S=O stretch at 1350 cm⁻¹) during reactions to track intermediate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
